2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic organic compound belonging to the family of 1,2,4-triazoles. This family is recognized for its diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's structure includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, linked to a sulfanyl group and an acetohydrazide moiety.
Preparation Methods
Synthetic Routes
The synthesis of this compound typically involves the following steps:
Preparation of 1,2,4-triazole ring: : This is achieved by the cyclization of hydrazine derivatives with formamide derivatives under acidic or basic conditions.
Substitution Reaction: : The triazole ring is substituted with 4-chlorophenyl and 4-ethoxyphenyl groups through nucleophilic aromatic substitution reactions.
Formation of Acetohydrazide: : The sulfanyl group is introduced via nucleophilic substitution, followed by the addition of acetohydrazide.
Reaction Conditions
The reactions are usually carried out in a polar solvent like ethanol or dimethyl sulfoxide (DMSO).
Temperatures typically range from room temperature to 80°C.
Reaction times vary from a few hours to overnight, depending on the specific steps involved.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, optimizing reaction conditions for yield and purity. Continuous flow reactors and automated synthesisers are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: : The acetohydrazide moiety can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: : The triazole ring and aromatic groups can undergo various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Ethanol, DMSO, acetonitrile.
Major Products
Oxidation Products: : Sulfoxide and sulfone derivatives.
Reduction Products: : Amino derivatives.
Substitution Products: : Variously substituted triazole and aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a precursor for the synthesis of more complex molecules, especially in the development of triazole-based libraries for drug discovery.
Biology
It is studied for its potential antimicrobial and antifungal activities, offering insights into new therapeutic agents against resistant strains.
Medicine
The compound and its derivatives are explored for anticancer properties, particularly against solid tumors and hematological malignancies.
Industry
In the industrial sector, it finds applications in the development of new materials, including polymers and nanocomposites, due to its robust chemical structure.
Mechanism of Action
The exact mechanism of action for this compound varies depending on its application. In antimicrobial applications, it likely inhibits key enzymes or interferes with cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit specific signaling pathways involved in cell proliferation.
Molecular Targets and Pathways
Enzyme Inhibition: : Targets include fungal cytochrome P450 enzymes and bacterial RNA polymerase.
Signaling Pathways: : Potential targets include the PI3K/AKT and MAPK/ERK pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: : Similar structure but with a methoxy group instead of an ethoxy group.
2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: : Differing by the substitution of an ethyl group.
Uniqueness
Structural Features: : The specific positioning and types of substituents on the triazole ring and aromatic rings confer unique chemical reactivity and biological activity.
Biological Activity: : The compound’s unique structure enhances its efficacy in antimicrobial and anticancer applications compared to its analogs.
Properties
CAS No. |
893726-60-8 |
---|---|
Molecular Formula |
C18H18ClN5O2S |
Molecular Weight |
403.9 |
Purity |
85 |
Origin of Product |
United States |
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